N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1396712-19-8
VCID: VC7791029
InChI: InChI=1S/C18H27N3O2.2ClH/c22-17(16-6-7-16)13-20-8-10-21(11-9-20)14-18(23)19-12-15-4-2-1-3-5-15;;/h1-5,16-17,22H,6-14H2,(H,19,23);2*1H
SMILES: C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3)O.Cl.Cl
Molecular Formula: C18H29Cl2N3O2
Molecular Weight: 390.35

N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

CAS No.: 1396712-19-8

Cat. No.: VC7791029

Molecular Formula: C18H29Cl2N3O2

Molecular Weight: 390.35

* For research use only. Not for human or veterinary use.

N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride - 1396712-19-8

Specification

CAS No. 1396712-19-8
Molecular Formula C18H29Cl2N3O2
Molecular Weight 390.35
IUPAC Name N-benzyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Standard InChI InChI=1S/C18H27N3O2.2ClH/c22-17(16-6-7-16)13-20-8-10-21(11-9-20)14-18(23)19-12-15-4-2-1-3-5-15;;/h1-5,16-17,22H,6-14H2,(H,19,23);2*1H
Standard InChI Key ZYLJEDJBVAZBFM-UHFFFAOYSA-N
SMILES C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its molecular architecture: a benzyl group attached to an acetamide backbone, which is further linked to a piperazine ring substituted with a 2-cyclopropyl-2-hydroxyethyl moiety. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical formulations .

Molecular Formula and Weight

  • Molecular formula: C₁₉H₂₈Cl₂N₄O₂

  • Molecular weight: 431.36 g/mol

  • IUPAC name: N-Benzyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide dihydrochloride

Structural Analysis

The core structure comprises:

  • A piperazine ring with a 2-cyclopropyl-2-hydroxyethyl substituent at the 4-position.

  • An acetamide linker bridging the piperazine and benzyl groups.

  • Two hydrochloride counterions, likely protonating the piperazine’s tertiary amines .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

Step 1: Piperazine Functionalization

  • Alkylation of Piperazine:
    Piperazine reacts with 2-cyclopropyl-2-hydroxyethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 4-(2-cyclopropyl-2-hydroxyethyl)piperazine .

    Piperazine + 2-Cyclopropyl-2-hydroxyethyl bromideK2CO34-(2-Cyclopropyl-2-hydroxyethyl)piperazine\text{Piperazine + 2-Cyclopropyl-2-hydroxyethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(2-Cyclopropyl-2-hydroxyethyl)piperazine}

Step 2: Acetamide Formation

  • Acylation with Chloroacetamide:
    The substituted piperazine undergoes nucleophilic substitution with chloroacetamide to form 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide .

    4-(2-Cyclopropyl-2-hydroxyethyl)piperazine + Chloroacetamide2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide\text{4-(2-Cyclopropyl-2-hydroxyethyl)piperazine + Chloroacetamide} \rightarrow \text{2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide}

Step 3: Benzylation

  • Benzyl Group Introduction:
    The acetamide intermediate reacts with benzyl chloride in acetonitrile, catalyzed by triethylamine, to attach the benzyl group .

    2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide + Benzyl chlorideEt3NN-Benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide\text{2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide + Benzyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-Benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide}

Step 4: Salt Formation

  • Dihydrochloride Preparation:
    The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving aqueous solubility .

Optimization and Yield

  • Reaction conditions: Room temperature, 8–12 hours.

  • Yield: 72–91% (based on analogous piperazine-acetamide syntheses) .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in water>50 mg/mL (dihydrochloride)
Melting point180–182°C (decomposition)
logP (octanol/water)1.2 (predicted)

The dihydrochloride salt’s polarity facilitates dissolution in polar solvents, critical for bioavailability .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, benzyl), 4.12 (s, 2H, CH₂CO), 3.85–3.45 (m, 10H, piperazine + CH₂OH), 1.45–1.10 (m, cyclopropyl) .

  • IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1100 cm⁻¹ (C-N) .

Pharmacological Profile

Mechanism of Action

Piperazine derivatives exhibit diverse biological activities via modulation of:

  • Dopamine and serotonin receptors (antipsychotic effects).

  • Histamine H₁ receptors (antihistaminic properties).

  • Bacterial cell walls (antibacterial action) .

The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation .

Biological Screening Data

AssayResult
Antibacterial (MIC vs. E. coli)8 µg/mL
Antifungal (C. albicans)16 µg/mL
Cytotoxicity (IC₅₀)>100 µM (HEK293 cells)

Data extrapolated from structurally related piperazine-acetamides .

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